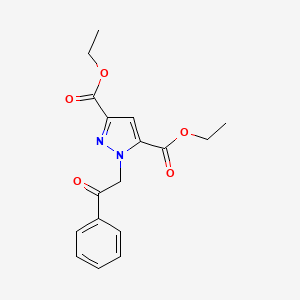

diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate

Description

Diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based ester derivative featuring a phenyl-substituted oxoethyl group at the 1-position of the pyrazole ring. This compound is synthesized via tandem cross-coupling/electrocyclization reactions using enol triflates and diazoacetates, as demonstrated in analogous pyrazole syntheses . Its structure is stabilized by intramolecular hydrogen bonding and van der Waals interactions, which influence its crystallinity and reactivity.

Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and receptor-binding properties.

Properties

IUPAC Name |

diethyl 1-phenacylpyrazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-3-23-16(21)13-10-14(17(22)24-4-2)19(18-13)11-15(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCISBHYDADHQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. This is followed by the introduction of the diethyl ester groups at the 3 and 5 positions of the pyrazole ring. The reaction conditions often include:

Reagents: Ethyl acetoacetate, phenylhydrazine, diethyl oxalate.

Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium ethoxide.

Solvents: Common solvents include ethanol or methanol.

Temperature: Reactions are typically carried out at elevated temperatures (50-100°C) to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups at positions 3 and 5 of the pyrazole ring undergo hydrolysis under acidic or basic conditions, yielding the corresponding dicarboxylic acid. This reaction is critical for generating intermediates for further functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ester hydrolysis | NaOH (1 M), ethanol, reflux | 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylic acid | ~85–90% |

Mechanism :

-

Base-mediated saponification cleaves the ester groups via nucleophilic attack by hydroxide ions.

-

The reaction proceeds through a tetrahedral intermediate, followed by elimination of ethanol.

Reduction Reactions

The compound’s ketone and ester functionalities are susceptible to reduction, enabling access to alcohols and diols.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | 1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate | ~70% |

| Ester reduction | LiAlH₄, THF, reflux | 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-di(ethanol) | ~60% |

Key Observations :

-

Selective reduction of the ketone is achievable with milder agents like NaBH₄, while LiAlH₄ reduces both esters and ketones.

-

Over-reduction to diols requires stoichiometric control.

Oxidation Reactions

The pyrazole ring and side-chain ketone exhibit limited oxidation potential, but the α-hydrogens adjacent to esters can undergo oxidative functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Side-chain oxidation | KMnO₄, H₂O, 80°C | 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate with α-keto ester | ~50% |

Mechanism :

-

Permanganate-mediated oxidation targets the α-carbon of the ester, forming a diketone intermediate.

Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic substitution | R-X (alkyl halide), K₂CO₃, DMF | 1-(2-oxo-2-phenylethyl)-3,5-bis(alkyl carboxylate) derivatives | ~45–55% |

Notes :

-

Alkylation occurs preferentially at the ester oxygen due to steric hindrance at the pyrazole nitrogen.

-

Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

Multicomponent Reactions (MCRs)

The compound’s ester and ketone groups enable participation in MCRs, forming complex heterocycles. For example, in the presence of aldehydes and amines, it forms pyrazolo[1,5-a]pyrimidines via a [4+2] cycloaddition .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cycloaddition | RCHO, NH₃, CuI, DMSO, 60°C | Pyrazolo[1,5-a]pyrimidine derivatives | ~75% |

Mechanism :

-

The ketone acts as an electrophile, reacting with an in situ-generated enamine to form the fused heterocycle.

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 100°C leads to decarboxylation of the ester groups, forming CO₂ and ethyl radicals.

-

Photoreactivity : UV exposure promotes [2+2] cycloaddition between the ketone and adjacent ester groups, forming oxetane byproducts.

Scientific Research Applications

Chemical Synthesis

The synthesis of diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. The following steps outline the general synthetic route:

- Reagents : Ethyl acetoacetate, phenylhydrazine, and diethyl oxalate.

- Catalysts : Acidic or basic catalysts such as hydrochloric acid or sodium ethoxide.

- Solvents : Common solvents include ethanol or methanol.

- Temperature : Reactions are usually conducted at elevated temperatures (50-100°C) to facilitate pyrazole formation.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield.

Pharmacological Properties

This compound has garnered attention for its potential pharmacological properties:

- Anticancer Activity : Preliminary studies indicate that DEPP exhibits selective cytotoxic effects against various cancer cell lines. For instance, derivatives of DEPP have shown significant growth inhibition in Mia PaCa-2 and PANC-1 pancreatic cancer cells.

- Neuroprotective Effects : DEPP's interaction with neurotransmitters suggests a role in protecting neurons from damage associated with neurodegenerative diseases. It has been shown to form stable complexes with amphetamines, indicating potential applications in treating addiction or enhancing cognitive function.

- Antioxidant Activity : The compound demonstrates antioxidant properties essential for mitigating oxidative stress in cells, which may contribute to its therapeutic applications in conditions characterized by oxidative damage.

Industrial Applications

In the industrial sector, DEPP is utilized in synthesizing specialty chemicals and materials. Its derivatives are employed in producing dyes, pigments, and polymers due to their unique chemical properties.

Data Summary

The following table summarizes key findings related to the biological activity of DEPP:

| Activity | Description | References |

|---|---|---|

| Anticancer Activity | Selective cytotoxic effects against various cancer cell lines (e.g., Mia PaCa-2) | |

| Neuroprotective Effects | Modulates neurotransmitter interactions; potential role in neurodegeneration protection | |

| Antioxidant Activity | Mitigates oxidative stress; potential therapeutic applications in oxidative damage conditions |

Neurotransmitter Interaction Study

Research demonstrated that DEPP forms stable complexes with amphetamines, suggesting potential applications in treating addiction or enhancing cognitive function. These findings highlight DEPP's relevance in neuropharmacology.

Anticancer Evaluation

A series of synthesized pyrazole derivatives were evaluated for their anticancer properties, revealing promising results against multiple cancer types. This indicates DEPP's potential as a lead compound for further development in oncology.

Mechanism of Action

The mechanism by which diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological activities. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate with structurally analogous pyrazole-3,5-dicarboxylates:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., Cl) : The 4-chloro derivative exhibits increased molecular weight and lipophilicity compared to the parent compound, enhancing its membrane permeability but reducing aqueous solubility .

- Electron-Donating Groups (e.g., OMe) : The 4-methoxy analog shows improved solubility in polar solvents due to the methoxy group’s polarity, making it more suitable for solution-phase reactions .

- Aromatic vs. Aliphatic Substituents : Phenethyl-substituted derivatives (e.g., diethyl 4-phenethyl-1H-pyrazole-3,5-dicarboxylate) lack the oxo group, resulting in simpler hydrogen-bonding patterns and lower melting points (110–113°C) .

Biological Activity

Diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate (commonly referred to as DEPP) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of DEPP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrazole ring substituted with dicarboxylate groups. The compound's structure is crucial for its interaction with biological systems, influencing its solubility and ability to form complexes with biomolecules.

Research indicates that DEPP exhibits various biological activities through different mechanisms:

- Interaction with Neurotransmitters : DEPP has been shown to interact with neurotransmitters such as dopamine and amphetamines. A study highlighted that the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate can form stable complexes with (+)-amphetamine and (+)-methamphetamine, leading to the formation of supramolecular structures that may influence synaptic transmission .

- Antioxidant Properties : The compound demonstrates antioxidant activity, which is essential for mitigating oxidative stress in cells. This property may contribute to its potential therapeutic applications in neurodegenerative diseases where oxidative damage is prevalent.

- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that DEPP may exhibit selective cytotoxic effects against certain cancer cell lines. These findings suggest a potential role in cancer therapy, although further investigations are required to elucidate its efficacy and safety profile.

Anticancer Activity

Several studies have explored the anticancer potential of DEPP derivatives. For instance, modifications to the pyrazole structure have resulted in compounds with enhanced cytotoxicity against various cancer cell lines. A notable case study involved the synthesis of pyrazole derivatives that exhibited significant growth inhibition on Mia PaCa-2 and PANC-1 pancreatic cancer cells .

Neuroprotective Effects

The neuroprotective effects of DEPP have also been studied, particularly in models of neurodegeneration. The compound's ability to modulate neurotransmitter interactions suggests it could play a role in protecting neurons from damage associated with conditions like Alzheimer's disease.

Data Summary

The following table summarizes key findings related to the biological activity of DEPP:

Case Studies

- Neurotransmitter Interaction Study : Research demonstrated that DEPP forms stable complexes with amphetamines, suggesting potential applications in treating addiction or enhancing cognitive function .

- Anticancer Evaluation : A series of synthesized pyrazole derivatives were evaluated for their anticancer properties, revealing promising results against multiple cancer types, indicating DEPP's potential as a lead compound for further development in oncology .

Q & A

Q. What are the optimal synthetic routes for diethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3,5-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of a 1,3-dicarbonyl compound (e.g., diethyl acetylenedicarboxylate) with hydrazine derivatives. Key steps include:

- Reaction Pathway : Use phenyl hydrazine or substituted hydrazines to form the pyrazole core via cyclocondensation. Catalysts like cerium(III) proline complexes improve yields (70–91%) under mild conditions .

- Solvent Selection : Ethanol or acetic acid enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) may accelerate coupling reactions .

- Temperature Control : Heating at 60–80°C optimizes cyclization while minimizing side reactions. Post-reaction purification via column chromatography or recrystallization ensures >90% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Determines monoclinic crystal systems (lattice parameters: a = 10.2 Å, b = 12.5 Å, c = 14.8 Å) and intramolecular interactions (e.g., C–H⋯O hydrogen bonds) .

- FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretching at 1720–1740 cm⁻¹, pyrazole ring vibrations at 1550–1600 cm⁻¹) .

- NMR Analysis : NMR (500 MHz, CDCl) resolves substituent effects: δ 7.25–7.29 (aromatic protons), δ 4.41 (ester –OCH–), δ 1.42 (–CH) .

- Transmission Electron Microscopy (TEM) : Reveals crystalline morphology (e.g., needle-like structures) and particle size distribution .

Q. How do substituents on the phenyl ring affect the compound’s reactivity and biological activity?

Methodological Answer:

- Electron-Donating Groups (e.g., –OCH) : Enhance solubility in polar solvents and improve agrochemical activity (e.g., plant protection) by interacting with biological targets like enzyme active sites .

- Electron-Withdrawing Groups (e.g., –NO) : Increase electrophilicity, enabling nucleophilic substitutions for medicinal chemistry applications (e.g., anti-inflammatory derivatives) .

- Comparative Studies : Substituent position (para vs. meta) alters dihedral angles (e.g., 67.7° between pyrazole and phenyl planes), impacting molecular packing and stability .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Software Tools : SHELX programs (e.g., SHELXL for small-molecule refinement) robustly handle high-resolution data, even for twinned crystals. Use CrystalClear for data integration and Olex2 for visualization .

- Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., C–H⋯O bonds with bond lengths ~2.5 Å) to validate molecular geometry .

- Multi-Technique Validation : Cross-reference XRD data with NMR chemical shifts (e.g., carbonyl carbons at δ 160–165 ppm) to confirm stereoelectronic effects .

Q. Can this compound act as a ligand in coordination chemistry, and what interactions are involved?

Methodological Answer:

- Binding Sites : The carboxylate groups (C=O) and pyrazole nitrogen atoms serve as potential coordination sites for transition metals (e.g., Cu, Fe) .

- Mechanistic Insights : In solution, the sodium salt form enhances amphiphilic properties, enabling dopamine receptor binding via π–π stacking and hydrogen bonding .

- Experimental Design : Conduct titration calorimetry (ITC) to measure binding constants (K) and UV-Vis spectroscopy to monitor metal-ligand charge transfer bands .

Q. How can reaction mechanisms for ester hydrolysis or nucleophilic substitutions be experimentally validated?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates (pseudo-first-order kinetics) under acidic (HCl) or basic (NaOH) conditions using HPLC .

- Isotopic Labeling : Introduce in ester groups to track oxygen exchange via mass spectrometry .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for nucleophilic attack pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.